

In-Depth Technical Guide: **tert-Butyl (3-bromopyridin-2-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (3-bromopyridin-2-yl)carbamate*

Cat. No.: *B177641*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl (3-bromopyridin-2-yl)carbamate**, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a crucial intermediate in the development of pharmacologically active molecules. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is provided as a Graphviz diagram.

Chemical Structure and Identification

tert-Butyl (3-bromopyridin-2-yl)carbamate is a substituted pyridine derivative featuring a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This specific arrangement of functional groups makes it a versatile synthon for introducing the 2-amino-3-bromopyridine moiety in more complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of **tert-Butyl (3-bromopyridin-2-yl)carbamate**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	149489-04-3
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₂
Molecular Weight	273.13 g/mol
Canonical SMILES	<chem>CC(C)(C)OC(=O)NC1=NC=CC=C1Br</chem>
MDL Number	MFCD11976399

Physicochemical Properties

The physicochemical properties of **tert-butyl (3-bromopyridin-2-yl)carbamate** are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	Solid	[1]
Melting Point	120-121 °C	[1]
Storage Temperature	2-8 °C, Sealed in dry conditions	[2]

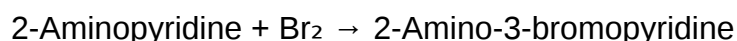
Experimental Protocol: Synthesis

The synthesis of **tert-butyl (3-bromopyridin-2-yl)carbamate** is typically achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group.

Synthesis of the Starting Material: 2-Amino-3-bromopyridine

A common method for the synthesis of 2-amino-3-bromopyridine involves the bromination of 2-aminopyridine.

Reaction Scheme:



Detailed Protocol:

A preparation method for 2-amino-3-bromopyridine involves dissolving 2-aminopyridine in an organic solvent. At 0°C, half of the liquid bromine is added. The temperature is then raised to 10-20°C, and acetic acid is added dropwise. After cooling back to below 0°C, the remaining half of the liquid bromine is added. The reaction mixture is then warmed and allowed to react for a specific time. Following the reaction, the pH is neutralized with a sodium hydroxide solution. The product is then extracted and concentrated under vacuum to yield 2-amino-3-bromopyridine.

Synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate

Reaction Scheme:



Detailed Protocol:

While a specific protocol for this exact transformation is not readily available in peer-reviewed journals, a general and reliable procedure for the N-Boc protection of amines can be adapted. [\[3\]](#)[\[4\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- **Addition of Reagents:** To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents). The reaction can be catalyzed by the addition of a base, such as triethylamine (Et₃N, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
- **Reaction Conditions:** The reaction is typically stirred at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **tert-butyl (3-bromopyridin-2-yl)carbamate**.

Spectroscopic Data

Spectroscopic data is critical for the characterization and confirmation of the synthesized compound. While specific experimental spectra for **tert-butyl (3-bromopyridin-2-yl)carbamate** are not widely published, the expected NMR signals can be predicted based on its structure.

Table 3: Predicted ^1H and ^{13}C NMR Data

^1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Pyridine-H	7.0 - 8.5	m	3H
NH	7.5 - 9.0	br s	1H
tert-Butyl	~1.5	s	9H

^{13}C NMR	Predicted Chemical Shift (ppm)
Pyridine-C	110 - 155
C=O	150 - 155
C(CH ₃) ₃	~80
C(CH ₃) ₃	~28

Note: These are predicted values and may vary based on the solvent and experimental conditions.

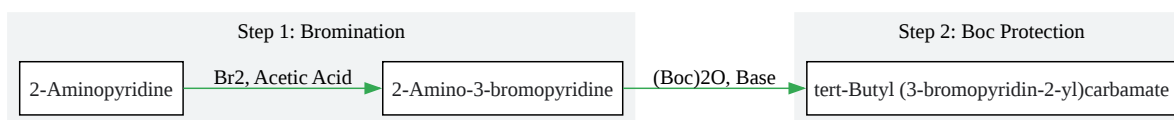
Applications in Drug Development

tert-Butyl (3-bromopyridin-2-yl)carbamate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon. The Boc group can be easily removed under acidic conditions to reveal the free amine for further functionalization.

This compound is a key intermediate in the synthesis of various kinase inhibitors and other biologically active compounds. The 2-amino-3-halopyridine scaffold is a common feature in many pharmacologically relevant molecules.

Workflow and Logical Relationships

The synthesis of **tert-butyl (3-bromopyridin-2-yl)carbamate** from 2-aminopyridine can be visualized as a two-step process.



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Caption: Synthetic workflow for **tert-Butyl (3-bromopyridin-2-yl)carbamate**.

Conclusion

tert-Butyl (3-bromopyridin-2-yl)carbamate is a strategically important intermediate for organic and medicinal chemists. Its synthesis is straightforward, and its functional groups allow for a wide range of subsequent chemical transformations. This guide provides the essential technical information required for the successful synthesis, characterization, and application of this versatile building block in research and drug development.

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